Cas no 1784339-61-2 (2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol)

2,2-Difluoro-2-(oxolan-2-yl)ethan-1-ol is a fluorinated alcohol derivative featuring a tetrahydrofuran (oxolane) ring, offering unique reactivity and stability due to its structural configuration. The presence of two fluorine atoms adjacent to the hydroxyl-bearing carbon enhances its electrophilic character, making it a valuable intermediate in organic synthesis, particularly for fluorinated compounds. The oxolane ring contributes to improved solubility in polar aprotic solvents, facilitating its use in nucleophilic substitution and cross-coupling reactions. This compound is particularly advantageous in pharmaceutical and agrochemical applications, where fluorinated motifs are sought for their metabolic stability and bioavailability. Its balanced lipophilicity and functional group compatibility further broaden its utility in fine chemical synthesis.
2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol structure
1784339-61-2 structure
商品名:2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol
CAS番号:1784339-61-2
MF:C6H10F2O2
メガワット:152.139209270477
CID:6567479
PubChem ID:105429672

2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol
    • 1784339-61-2
    • EN300-1949068
    • インチ: 1S/C6H10F2O2/c7-6(8,4-9)5-2-1-3-10-5/h5,9H,1-4H2
    • InChIKey: VZSARISWLUOENV-UHFFFAOYSA-N
    • ほほえんだ: FC(CO)(C1CCCO1)F

計算された属性

  • せいみつぶんしりょう: 152.06488588g/mol
  • どういたいしつりょう: 152.06488588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1949068-0.05g
2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol
1784339-61-2
0.05g
$983.0 2023-09-17
Enamine
EN300-1949068-0.25g
2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol
1784339-61-2
0.25g
$1078.0 2023-09-17
Enamine
EN300-1949068-0.5g
2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol
1784339-61-2
0.5g
$1124.0 2023-09-17
Enamine
EN300-1949068-0.1g
2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol
1784339-61-2
0.1g
$1031.0 2023-09-17
Enamine
EN300-1949068-5g
2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol
1784339-61-2
5g
$3396.0 2023-09-17
Enamine
EN300-1949068-10.0g
2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol
1784339-61-2
10g
$5037.0 2023-05-31
Enamine
EN300-1949068-1.0g
2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol
1784339-61-2
1g
$1172.0 2023-05-31
Enamine
EN300-1949068-5.0g
2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol
1784339-61-2
5g
$3396.0 2023-05-31
Enamine
EN300-1949068-2.5g
2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol
1784339-61-2
2.5g
$2295.0 2023-09-17
Enamine
EN300-1949068-1g
2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol
1784339-61-2
1g
$1172.0 2023-09-17

2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol 関連文献

2,2-difluoro-2-(oxolan-2-yl)ethan-1-olに関する追加情報

Introduction to 2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol (CAS No. 1784339-61-2)

2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1784339-61-2, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology due to its unique structural and functional properties. This compound belongs to the class of fluorinated alcohols, which are widely recognized for their role in enhancing the bioavailability, metabolic stability, and binding affinity of drug molecules. The presence of both fluorine atoms and an oxolane ring in its molecular structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.

The structure of 2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol features a central ethyl backbone substituted with two fluorine atoms at the second carbon position and an oxolane ring attached to the same carbon. The oxolane ring, a five-membered heterocyclic ether, contributes to the compound's rigidity and stability, while the fluorine atoms enhance its lipophilicity and metabolic resistance. These features make it an attractive candidate for further derivatization and optimization in drug discovery programs.

In recent years, there has been growing interest in fluorinated compounds due to their ability to modulate pharmacokinetic properties and improve pharmacological activity. Studies have demonstrated that fluorine atoms can influence molecular interactions at the atomic level, leading to enhanced binding to biological targets. The fluorinated alcohol moiety in 2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol is particularly noteworthy for its potential in designing next-generation pharmaceuticals.

One of the most compelling aspects of 2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol is its versatility as a building block in synthetic chemistry. The compound's reactivity allows for modifications at multiple sites, enabling chemists to explore a wide range of derivatives with tailored properties. For instance, the hydroxyl group can be further functionalized to introduce additional pharmacophores or linkages, while the fluorine atoms can be replaced or modified to achieve specific biological effects.

Recent advancements in computational chemistry have further highlighted the potential of CAS No. 1784339-61-2 as a lead compound. Molecular modeling studies suggest that this compound can interact with biological targets in ways that conventional non-fluorinated analogs cannot. The steric hindrance provided by the oxolane ring combined with the electronic effects of the fluorine atoms creates a unique binding profile that could be exploited for therapeutic applications.

The pharmaceutical industry has been particularly interested in fluorinated alcohols due to their role in developing antiviral, anticancer, and anti-inflammatory agents. For example, modifications of oxolan-based scaffolds have shown promise in inhibiting viral proteases and enzymes involved in cancer progression. The compound's ability to undergo selective modifications while maintaining its core structure makes it an ideal candidate for such applications.

In addition to its pharmaceutical potential, 2,2-difluoro-2-(oxolan-2-yl)ethan-1-ol has found utility in materials science and agrochemical research. Its unique properties make it suitable for developing advanced polymers and specialty chemicals with enhanced durability and functionality. The fluorinated alcohol group contributes to improved solubility and thermal stability, which are critical factors in material design.

From a synthetic perspective, the preparation of CAS No. 1784339-61-2 involves multi-step reactions that showcase modern organic chemistry techniques. Advanced catalytic methods and cross-coupling reactions have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate its feasibility for large-scale production.

The safety profile of CAS No. 1784339-61-2 is another important consideration. While fluorinated compounds can pose unique challenges during synthesis and handling, proper protocols ensure that researchers can work with this compound safely. Regulatory guidelines recommend appropriate storage conditions and handling procedures to minimize risks associated with its reactivity.

Future research directions for CAS No. 1784339-61-2 include exploring its role in drug development through high-throughput screening (HTS) campaigns and structure-based drug design (SBDD). The combination of computational modeling with experimental validation will be crucial in uncovering new therapeutic applications. Additionally, investigating its environmental impact and biodegradability will be essential for sustainable chemical development.

In conclusion, 1784339–61–22, 1784339–61–22, 1784339–61–22, stands out as a versatile and promising compound with broad applications across multiple scientific disciplines. Its unique structural features, combined with recent advancements in synthetic methodologies and computational chemistry, 1784339–61–22, offer exciting opportunities for innovation in pharmaceuticals, 1784339–61–22, materials science, 1784339–61–22, and beyond.

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